N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S.ClH/c1-25(2)11-6-12-26(22-24-19-16(23)9-5-10-17(19)31-22)18(28)13-27-20(29)14-7-3-4-8-15(14)21(27)30;/h3-5,7-10H,6,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOJWIWVRAXPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride, commonly referred to as compound 1, is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 473.0 g/mol. The structure features multiple functional groups, including a dioxoisoindolinone moiety and a fluorobenzo[d]thiazole ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₄O₃S |
| Molecular Weight | 473.0 g/mol |
| CAS Number | 1052536-86-3 |
Synthesis
The synthesis of compound 1 typically involves multi-step organic reactions. Key steps include the formation of the dioxolo-benzo-thiazole core through cyclization reactions, followed by alkylation or amination to introduce the dimethylamino propyl group, and finally, amide bond formation with the isoindolinone moiety.
Antitumor Activity
Research indicates that compound 1 exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 6.26 µM to over 50 µM against different cell lines in both two-dimensional (2D) and three-dimensional (3D) assays.
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |
| NCI-H358 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |
| A549 | >50 µM | >100 µM |
These findings suggest that compound 1 has a higher efficacy in traditional monolayer cultures compared to more complex tumor models.
Antimicrobial Activity
In addition to its antitumor properties, compound 1 has shown promising antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed significant inhibition zones for Staphylococcus aureus and Escherichia coli.
The precise mechanism by which compound 1 exerts its biological effects is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of topoisomerase II activity, which is critical for DNA replication and repair.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable study evaluated the effects of compound 1 on human cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that compounds with similar structures exhibited enhanced biological activity due to their ability to interact effectively with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound shares a core scaffold with two closely related analogs:
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8): Substitutes the 4-fluoro group with a 4-methoxy group and replaces the dioxoisoindolinyl acetamide with a benzothiazole carboxamide .
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride: Features 4,5-dimethyl substituents on the benzothiazole ring instead of a single 4-fluoro group .
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Bioactivity
- Fluorine (4-F) : The electron-withdrawing nature of fluorine may enhance binding affinity to target proteins (e.g., kinases) by polarizing adjacent bonds. Fluorinated compounds often exhibit improved bioavailability and resistance to oxidative metabolism .
- However, it may reduce metabolic stability compared to fluorine .
- Dimethyl (4,5-(CH3)2) : Methyl groups introduce steric hindrance, which could disrupt binding to flat enzymatic pockets but improve selectivity for bulkier targets .
Analytical and Computational Insights
NMR Profiling and Structural Elucidation
As demonstrated in studies of similar compounds (e.g., rapamycin analogs), NMR chemical shifts in regions sensitive to electronic environments (e.g., aromatic protons near substituents) can reveal structural differences. For example, substituents on the benzothiazole ring (e.g., 4-F vs. 4-OCH3) would cause distinct shifts in protons at positions 29–36 and 39–44, aiding in structural validation .
Lumping Strategies in Chemical Classification
The lumping strategy, which groups compounds with similar core structures, could classify these analogs as a single surrogate in computational models. This approach simplifies reaction networks but may overlook subtle bioactivity differences caused by substituent variations .
Research Findings and Implications
- Bioactivity Trends : Fluorinated derivatives are often prioritized in drug development due to their balance of stability and reactivity. The target compound’s 4-fluoro group may confer superior inhibitory activity (e.g., lower IC50) compared to methoxy or dimethyl analogs .
- Synthetic Challenges : Introducing fluorine requires specialized reagents (e.g., Selectfluor), whereas methoxy and methyl groups are more straightforward to incorporate via nucleophilic substitution or Friedel-Crafts alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
